![molecular formula C16H12Br2N4O2S B3723056 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B3723056.png)
2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in diabetic rats. It also exhibits antioxidant activity and protects against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide in laboratory experiments are its low toxicity and high solubility in water. However, the compound has limited stability and can degrade over time, making it challenging to use in long-term experiments.
Future Directions
For research on 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide include studying its potential use in drug delivery systems, investigating its mechanism of action in more detail, and exploring its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. While the compound has advantages for laboratory experiments, it also has limitations, and future research should focus on exploring its potential applications in other fields and studying its mechanism of action in more detail.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has been extensively researched for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, diabetes, and microbial infections. It has also been studied for its potential use as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N4O2S/c17-10-5-9(15(24)11(18)6-10)7-19-22-14(23)8-25-16-20-12-3-1-2-4-13(12)21-16/h1-7,24H,8H2,(H,20,21)(H,22,23)/b19-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBUNAYTLPYVFA-FBCYGCLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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